

CYM-5541 molecular formula and weight

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Compound of Interest

Compound Name: CYM-5541

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An In-depth Technical Guide to **CYM-5541**

Introduction

CYM-5541 is a potent and highly selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P₃).^{[1][2]} As a member of the N,N-dicyclohexyl-5-alkylisoxazole-3-carboxamide chemical class, it was identified through rational chemical modifications of initial screening hits. Unlike the endogenous ligand sphingosine-1-phosphate (S1P), **CYM-5541** binds to a distinct, allosteric site within the S1P₃ receptor.^{[1][3][4]} This unique binding mode confers exquisite selectivity over other S1P receptor subtypes, making **CYM-5541** an invaluable pharmacological tool for elucidating the specific biological functions and therapeutic potential of the S1P₃ receptor. This guide provides a comprehensive overview of its molecular characteristics, biological activity, and experimental applications.

Physicochemical Properties

CYM-5541 is a small molecule modulator with well-defined chemical properties.^[5] Its formal chemical name is N,N-dicyclohexyl-5-cyclopropyl-3-isoxazolecarboxamide.^{[5][6]} Key quantitative data are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₉ H ₂₈ N ₂ O ₂	[1][2][5][6]
Molecular Weight	316.44 g/mol	[1][2][6]
CAS Number	945128-26-7	[1][5][6]
Purity	≥97% (HPLC)	[1]
Appearance	Crystalline solid	[5]
Synonyms	ML-249, CID-17253208	[5][6]

Biological Activity and Selectivity

CYM-5541 functions as a full allosteric agonist of the S1P₃ receptor.[3] It demonstrates high potency and remarkable selectivity against other S1P receptor subtypes, showing no significant activity at S1P₁, S1P₂, S1P₄, and S1P₅ receptors at concentrations up to 10 μM.[1] This selectivity is attributed to its binding to a novel allosteric hydrophobic pocket, which is distinct from the orthosteric binding site of the endogenous ligand S1P.[3][4][7]

Receptor Target	Activity (EC ₅₀)	References
S1P ₃	72 - 132 nM	[1][2][3]
S1P ₁	> 10 μM	[1][2]
S1P ₂	> 50 μM	[2]
S1P ₄	> 50 μM	[2]
S1P ₅	> 25 μM	[2]

S1P₃ Signaling Pathway

Sphingosine-1-phosphate (S1P) receptors are G-protein coupled receptors (GPCRs) that regulate crucial physiological processes.[8][9] Upon binding, **CYM-5541** activates the S1P₃ receptor, initiating downstream signaling cascades. S1P₃ is known to couple with G_i, G_q, and

G_{12/13} proteins.[10] The activation of these pathways, such as the ERK phosphorylation cascade, can be used to quantify the agonistic effects of **CYM-5541**. [3]



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Caption: Allosteric activation of the S1P₃ receptor by **CYM-5541** and subsequent G-protein signaling.

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature, **CYM-5541** requires dissolution in an organic solvent before dilution in aqueous buffers.

- Solvents: Dimethyl sulfoxide (DMSO) or Ethanol.[1][6]
- Procedure:
 - Prepare a high-concentration stock solution by dissolving **CYM-5541** powder in fresh DMSO (e.g., up to 32 mg/mL) or ethanol (e.g., up to 15 mg/mL).[2][6]
 - Vortex thoroughly to ensure complete dissolution.
 - For cellular assays, further dilute the stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
- Storage: Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2][6]

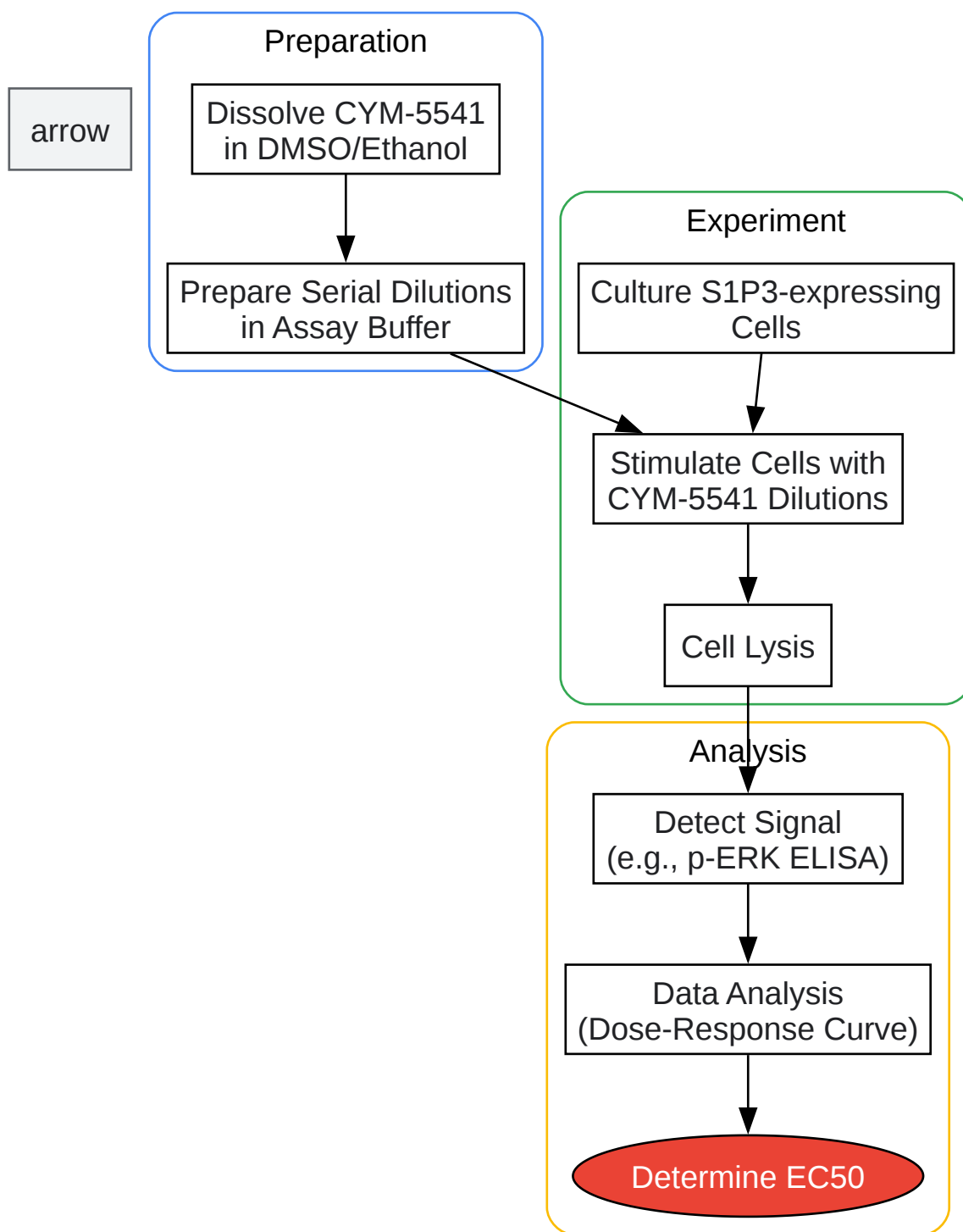
ERK Phosphorylation Assay

This assay is used to quantify the agonist-induced activation of the S1P₃ receptor by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

- Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human S1P₃ receptor are commonly used.[\[3\]](#)
- Methodology:
 - Cell Culture: Plate the S1P₃-expressing CHO cells in appropriate multi-well plates and grow to a suitable confluency.
 - Starvation: Prior to stimulation, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
 - Stimulation: Treat the cells with increasing concentrations of **CYM-5541** (or S1P as a control) for a short period (e.g., 5-10 minutes) at 37°C.
 - Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
 - Detection: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using methods such as ELISA, Western Blot, or multiplex assays.[\[3\]](#)
 - Analysis: Quantify the p-ERK/total ERK ratio and plot the results as a dose-response curve to determine the EC₅₀ value of **CYM-5541**.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for characterizing the activity of **CYM-5541**, from initial compound handling to final data analysis.



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Caption: General workflow for assessing the in vitro potency of **CYM-5541**.

Binding and Mechanism of Action

Studies combining site-directed mutagenesis, molecular modeling, and ligand competition assays have elucidated the unique binding mechanism of **CYM-5541**.[\[3\]](#)[\[4\]](#)[\[7\]](#)

- **Allosteric Binding:** **CYM-5541** occupies a different chemical space within the S1P₃ ligand-binding pocket than the endogenous agonist S1P.[\[3\]](#)[\[4\]](#)[\[7\]](#) It binds to a hydrophobic site, and its activity is critically dependent on interactions with specific residues, such as Phenylalanine 263 (F263), which acts as a key "gate-keeper" for the allosteric site.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[10\]](#)
- **Structural Insights:** Cryo-electron microscopy has shown that **CYM-5541** tethers transmembrane helices TM3 and TM6 through direct interactions, contributing to receptor activation.[\[10\]](#) This mechanism, which does not rely on a polar headgroup like S1P, is fundamental to its high selectivity for the S1P₃ subtype within the highly conserved S1P receptor family.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Conclusion

CYM-5541 is a well-characterized and highly selective S1P₃ allosteric agonist. Its distinct physicochemical properties and specific mechanism of action make it an essential tool for researchers in pharmacology and drug development. The detailed protocols and data presented in this guide offer a solid foundation for utilizing **CYM-5541** to investigate the nuanced roles of S1P₃ signaling in various physiological and pathological contexts.

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